molecular formula C17H17N3O6 B6096013 N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide

N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide

Cat. No. B6096013
M. Wt: 359.3 g/mol
InChI Key: UZUFSCZHQMQTRI-GIJQJNRQSA-N
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Description

N-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMAN is a hydrazone derivative that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls and disrupting cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity in normal human cells. However, this compound has been shown to induce DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages as a research tool, including its low toxicity profile, potent antibacterial and antifungal activity, and potential anticancer properties. However, this compound has some limitations, including its limited solubility in water and its potential to induce DNA damage in normal cells.

Future Directions

There are several potential future directions for research on N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo and its potential for clinical use.

Synthesis Methods

N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide can be synthesized through various methods, including the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has shown potent antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-11-4-3-5-13(6-11)26-10-16(21)19-18-9-12-7-14(20(23)24)17(22)15(8-12)25-2/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUFSCZHQMQTRI-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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